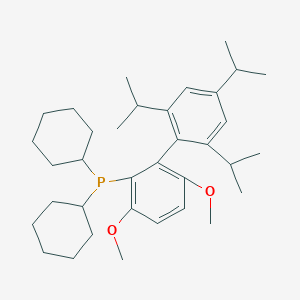

BrettPhos

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H53O2P/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28/h19-25,27-28H,9-18H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVGNXKCFBOKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H53O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648745 | |

| Record name | Dicyclohexyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070663-78-3 | |

| Record name | Dicyclohexyl[3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070663-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brettphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070663783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclohexyl[3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brettphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRETTPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NJ39STQ41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BrettPhos Ligand: A Technical Guide for Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

BrettPhos, a bulky biaryl phosphine ligand, has emerged as a powerful tool in the field of palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties have enabled challenging transformations, particularly in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the this compound ligand, including its synthesis, physical and structural characteristics, and its application in key cross-coupling reactions, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound, chemically known as 2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl, is a member of the Buchwald family of biarylmonophosphine ligands.[1] These ligands are characterized by a biaryl backbone that creates a sterically hindered environment around the phosphorus atom. This bulk is crucial for promoting the formation of the catalytically active monoligated Pd(0) species, which is often key to achieving high reaction rates and yields in cross-coupling reactions.[2]

Key Structural Features:

-

Bulky Dicyclohexylphosphino Group: Contributes significantly to the steric bulk, influencing the coordination sphere of the palladium center.

-

3,6-Dimethoxy Groups: These electron-donating groups on the phosphine-bearing aryl ring increase the electron density on the phosphorus atom, which in turn enhances the electron-donating ability of the ligand.

-

2',4',6'-Triisopropyl Groups: These bulky substituents on the second aryl ring further contribute to the steric hindrance of the ligand.

These features combine to create a ligand that is both highly electron-rich and sterically demanding, properties that are critical for its high catalytic activity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | [3] |

| Synonyms | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | [1] |

| CAS Number | 1070663-78-3 | [1] |

| Molecular Formula | C₃₅H₅₃O₂P | [1] |

| Molecular Weight | 536.78 g/mol | [1] |

| Appearance | Off-white to white solid | [1] |

| Melting Point | 187 - 195 °C | [1] |

| Solubility | Soluble in a wide range of common organic solvents. | [4] |

| Stability | Air- and moisture-stable, thermally stable. | [4] |

Synthesis of this compound

An improved and safer synthesis of this compound has been developed, avoiding the use of hazardous reagents like t-butyllithium.[5][6] The method utilizes a Grignard reagent and a catalytic amount of copper, making it more suitable for large-scale preparation.[5]

Experimental Protocol: Improved Synthesis of this compound [5][6]

This protocol describes a large-scale preparation of this compound.

Materials:

-

Magnesium turnings

-

1,2-dibromoethane

-

2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl

-

Dicyclohexylphosphine chloride

-

Copper(I) chloride

-

Tetrahydrofuran (THF), anhydrous

-

Toluene, anhydrous

-

Argon gas

Procedure:

-

An oven-dried flask equipped with a magnetic stir bar is charged with magnesium turnings (4.34 g, 179 mmol). The flask is fitted with a reflux condenser and a rubber septum and purged with argon.

-

Anhydrous THF (20 mL) and 1,2-dibromoethane (500 μL) are added via syringe. The solution is heated at 80 °C for 30 minutes to activate the magnesium.

-

The solution is cooled to room temperature, and anhydrous toluene (220 mL) and 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl (50 g, 119 mmol) are added. The solution is then heated at 80 °C for 3 hours to form the Grignard reagent.

-

In a separate oven-dried Schlenk flask under argon, copper(I) chloride (1.18 g, 11.9 mmol) is added.

-

To the flask containing CuCl, a solution of dicyclohexylphosphine chloride in toluene is added.

-

The prepared Grignard reagent solution is then transferred via cannula to the flask containing the CuCl and phosphine chloride mixture.

-

The reaction mixture is stirred at a specified temperature and for a time determined by reaction monitoring (e.g., by GC or TLC) until the reaction is complete.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as chromatography to yield this compound as a solid.

This improved method provides this compound in high yield (e.g., 87% on a 50-gram scale) and avoids the use of pyrophoric t-butyllithium, thus enhancing the safety and scalability of the synthesis.[5]

Applications in Cross-Coupling Reactions

This compound has demonstrated exceptional performance in a variety of palladium-catalyzed cross-coupling reactions. It is often used in conjunction with a palladium source, such as Pd(OAc)₂, Pd₂(dba)₃, or as a preformed palladium precatalyst (e.g., this compound Pd G3).[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound has been shown to be a highly effective ligand for this reaction, particularly for the coupling of primary amines with aryl halides and mesylates.[1][7] A key finding is that for the Pd-BrettPhos catalytic system, the rate-limiting step is often the oxidative addition, in contrast to other ligands like RuPhos where reductive elimination is rate-limiting.[3][8][9]

Quantitative Data: Buchwald-Hartwig Amination with this compound

The following table summarizes representative yields for the Buchwald-Hartwig amination of various aryl chlorides with primary amines using a this compound-based catalyst system.

| Aryl Chloride | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference(s) |

| 4-Chlorotoluene | n-Hexylamine | 0.05 | 1 | 98 | [1] |

| 4-Chloroanisole | Cyclohexylamine | 0.05 | 1 | 99 | [1] |

| 4-Chlorobiphenyl | Benzylamine | 0.05 | 1 | 97 | [1] |

| 1-Chloro-4-nitrobenzene | Aniline | 0.01 | 1 | 99 | [1] |

| 2-Chlorotoluene | Methylamine (2M in THF) | 1 | 17 | 95 | [1] |

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Primary Amine [1]

This protocol is a general procedure for the monoarylation of primary amines.

Materials:

-

Aryl chloride

-

Primary amine

-

This compound ligand or this compound precatalyst (e.g., this compound Pd G3)

-

Palladium source (if not using a precatalyst, e.g., Pd(OAc)₂)

-

Sodium tert-butoxide (NaOt-Bu)

-

Solvent (e.g., toluene or 1,4-dioxane), anhydrous

-

Argon or nitrogen gas

Procedure:

-

Inside a nitrogen-filled glovebox, an oven-dried reaction vessel is charged with the palladium source (if applicable), this compound ligand, and sodium tert-butoxide.

-

The aryl chloride and the primary amine are then added.

-

The anhydrous solvent is added, and the vessel is sealed.

-

The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time.

-

The reaction progress is monitored by an appropriate technique (e.g., GC, LC-MS, or TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched (e.g., with water or a saturated aqueous solution of ammonium chloride).

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired aryl amine.

Catalytic Cycle of Buchwald-Hartwig Amination

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. This compound-based catalysts have shown high activity in these reactions, particularly for the coupling of sterically demanding substrates.[2][10]

Quantitative Data: Suzuki-Miyaura Coupling with this compound

The following table presents data for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a this compound-based catalyst system.

| Aryl Halide | Boronic Acid | Base | Yield (%) | Reference(s) |

| 2-Bromotoluene | 2-Methylphenylboronic acid | K₃PO₄ | 95 | [10] |

| 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | CsF | 92 | [10] |

| 4-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | K₂CO₃ | 98 | [11] |

| 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | 94 | [11] |

Experimental Protocol: Suzuki-Miyaura Coupling [12][13][14]

This is a general procedure for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(OAc)₂, this compound Pd G3)

-

This compound ligand (if not using a precatalyst)

-

Base (e.g., K₃PO₄, K₂CO₃, CsF)

-

Solvent (e.g., toluene, 1,4-dioxane, often with water)

-

Argon or nitrogen gas

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, the arylboronic acid, the base, the palladium source, and the this compound ligand (if necessary) under an inert atmosphere.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction by a suitable analytical technique (e.g., GC, LC-MS, or TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Catalytic Cycle of Suzuki-Miyaura Coupling

Palladium Precatalysts Featuring this compound

To improve the efficiency and reproducibility of cross-coupling reactions, preformed palladium catalysts, or precatalysts, have been developed. This compound is incorporated into several generations of Buchwald precatalysts, such as this compound Pd G2 and this compound Pd G3.[4][15] These precatalysts are typically air- and moisture-stable solids that are easily handled and weighed.[4] They offer several advantages over generating the active catalyst in situ:

-

Improved accuracy: Allows for precise control of the palladium-to-ligand ratio.

-

Enhanced stability: Thermally stable and often have a long shelf life.[4]

-

Faster activation: Readily generate the active Pd(0) species under the reaction conditions.

-

Higher reactivity: Often lead to lower catalyst loadings and shorter reaction times.

Workflow for Using a this compound Palladium Precatalyst

Conclusion

This compound has established itself as a highly versatile and efficient ligand for a range of palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and electron-richness enables the coupling of challenging substrates with high yields and selectivity. The development of an improved, safer synthesis and its incorporation into stable and highly active palladium precatalysts have further enhanced its utility for researchers in academia and industry. For professionals in drug development and materials science, this compound provides a reliable and powerful tool for the construction of complex molecular architectures.

References

- 1. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scientificlabs.com [scientificlabs.com]

- 5. An Improved Synthesis of this compound and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. An Improved Synthesis of this compound- and RockPhos-Type Biarylphosphine Ligands [dspace.mit.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. m.youtube.com [m.youtube.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]

An In-depth Technical Guide to BrettPhos: Structure and Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, mechanism of action, and applications of BrettPhos, a highly effective biarylmonophosphine ligand. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Structure and Properties of this compound

This compound, chemically known as 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl, is a bulky and electron-rich phosphine ligand developed in the laboratory of Stephen L. Buchwald at MIT.[1][2] Its unique structural features contribute to its high reactivity and versatility in a range of palladium-catalyzed cross-coupling reactions.[3][4][5]

The ligand is characterized by a biphenyl backbone with significant steric bulk provided by the dicyclohexylphosphino group on one phenyl ring and three isopropyl groups on the other. Additionally, two methoxy groups are present on the phosphine-containing ring, which enhance its electron-donating properties.[2][3]

| Property | Value | Source |

| IUPAC Name | dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | [6] |

| Chemical Formula | C₃₅H₅₃O₂P | [6][7] |

| Molecular Weight | 536.77 g/mol | [7] |

| CAS Number | 1070663-78-3 | [6][7] |

| Appearance | Off-white to white solid | [4] |

| Melting Point | 187-195 °C | [4][7] |

Mechanism of Action in Cross-Coupling Reactions

This compound is a key ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are fundamental for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[3][5][8] The generally accepted mechanism for these reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation (for Suzuki-Miyaura), or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[8][9][10][11][12]

Catalytic Cycle for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The catalytic cycle, employing a Pd-BrettPhos catalyst, is illustrated below.

References

- 1. Latintos: this compound, an organic compound and ligand named after Brett Fors of MIT's Buchwald Lab [golatintos.blogspot.com]

- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 6. This compound | C35H53O2P | CID 25112535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98 1070663-78-3 [sigmaaldrich.com]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ligand Effects of this compound and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Buchwald-Hartwig Amination with BrettPhos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The development of highly active and versatile catalyst systems has been pivotal to its widespread adoption. Among the pantheon of phosphine ligands that facilitate this transformation, BrettPhos has emerged as a particularly powerful tool, demonstrating exceptional performance in a variety of challenging coupling reactions.

This technical guide provides an in-depth exploration of the Buchwald-Hartwig amination utilizing the this compound ligand. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a thorough examination of the reaction's scope, and a mechanistic overview of the catalytic cycle.

Core Principles and Advantages of this compound

This compound, a sterically hindered biarylmonophosphine ligand, was developed by the Buchwald group to address limitations of earlier catalyst systems.[1] Its unique structural features, including the methoxy-substituted phosphine-containing arene, impart exceptional reactivity and selectivity.[2] The bulky nature of this compound promotes the formation of the catalytically active monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination.[3]

Key advantages of employing this compound in Buchwald-Hartwig aminations include:

-

High Catalytic Activity: this compound enables reactions to proceed at low catalyst loadings, often in the range of 0.01 to 2 mol%.[4]

-

Broad Substrate Scope: The catalyst system is effective for a wide range of aryl and heteroaryl halides and pseudohalides, including challenging substrates like aryl chlorides and mesylates.[1][4] It is particularly well-suited for the monoarylation of primary amines.[4][5]

-

Mild Reaction Conditions: Many this compound-catalyzed aminations can be conducted at or near room temperature, enhancing functional group tolerance.[6]

-

High Selectivity: this compound demonstrates excellent selectivity for the monoarylation of primary amines over diarylation, a significant challenge with less sterically demanding ligands.[4]

Data Presentation: Substrate Scope and Reaction Conditions

The versatility of the this compound-palladium catalyst system is illustrated by its successful application to a diverse array of aryl halides and amines. The following tables summarize representative examples, highlighting the reaction conditions and corresponding yields.

Table 1: Monoarylation of Primary Aliphatic Amines with Aryl Chlorides [4]

| Entry | Aryl Chloride | Amine | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Methylamine (2M in THF) | 1 | NaOtBu | THF | RT | 17 | >97 (mono) |

| 2 | 4-Chlorotoluene | n-Hexylamine | 0.05 | NaOtBu | Toluene | 80 | 1 | 99 |

| 3 | 4-Chloroanisole | Cyclohexylamine | 0.05 | NaOtBu | Toluene | 80 | 1 | 98 |

| 4 | 2-Chlorotoluene | Isobutylamine | 0.05 | NaOtBu | Toluene | 80 | 1 | 95 |

Table 2: Coupling of Anilines with Aryl Chlorides [4]

| Entry | Aryl Chloride | Aniline | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Aniline | 0.01 | NaOtBu | Toluene | 100 | 1 | 99 |

| 2 | 4-Chloroanisole | 4-Methoxyaniline | 0.01 | NaOtBu | Toluene | 100 | 1 | 98 |

| 3 | 2-Chlorotoluene | 2-Methylaniline | 0.01 | NaOtBu | Toluene | 100 | 1 | 96 |

Table 3: Amination of Aryl Mesylates [4]

| Entry | Aryl Mesylate | Amine | Pd Precatalyst | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-t-Butylphenyl methanesulfonate | Aniline | This compound Pd G3 | 1 | NaOtBu | Dioxane | 100 | 3 | 98 |

| 2 | 4-Methoxyphenyl methanesulfonate | Morpholine | This compound Pd G3 | 1 | NaOtBu | Dioxane | 100 | 18 | 95 |

| 3 | 2-Naphthyl methanesulfonate | Aniline | This compound Pd G3 | 1 | NaOtBu | Dioxane | 100 | 18 | 96 |

Experimental Protocols

The following are representative experimental procedures for the Buchwald-Hartwig amination using a this compound-based catalyst system. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for the Monoarylation of a Primary Aliphatic Amine with an Aryl Chloride

This protocol is adapted from the work of Fors et al.[4]

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Primary aliphatic amine (1.2-1.4 mmol, 1.2-1.4 equiv)

-

This compound Pd G3 precatalyst (0.0005-0.01 mmol, 0.05-1 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.2 mmol, 1.2 equiv)

-

Anhydrous toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, this compound Pd G3 precatalyst, and sodium tert-butoxide.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene via syringe, followed by the primary aliphatic amine.

-

Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

-

Stir the reaction mixture for the specified time, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Amination of an Aryl Mesylate

This protocol is a general representation based on the findings for aryl mesylate couplings.[4]

Materials:

-

Aryl mesylate (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

This compound Pd G3 precatalyst (0.01 mmol, 1 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous 1,4-dioxane (5 mL)

Procedure:

-

In a glovebox, charge an oven-dried vial with the aryl mesylate, this compound Pd G3 precatalyst, and sodium tert-butoxide.

-

Add a magnetic stir bar and the amine.

-

Add anhydrous 1,4-dioxane and seal the vial with a screw cap.

-

Remove the vial from the glovebox and place it in a heating block set to 100 °C.

-

Stir the reaction mixture for the required duration.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash chromatography.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination with this compound

The catalytic cycle for the Buchwald-Hartwig amination with a this compound-based catalyst generally proceeds through three key steps: oxidative addition, deprotonation and amine coordination, and reductive elimination.[7] For the Pd-BrettPhos system, the rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) complex.[7]

Caption: Catalytic cycle for the Buchwald-Hartwig amination with this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a Buchwald-Hartwig amination reaction in a laboratory setting.

Caption: General workflow for Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination, particularly when employing the this compound ligand, represents a powerful and versatile method for the construction of C-N bonds. The high activity, broad substrate scope, and excellent selectivity of this compound-based catalyst systems have made them indispensable tools in modern organic synthesis, especially within the pharmaceutical and materials science industries. This guide has provided a comprehensive overview of the key aspects of this reaction, including detailed data, experimental protocols, and a mechanistic summary, to aid researchers in the successful application of this important transformation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ligand Effects of this compound and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of BrettPhos Palladium Precatalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the generational advancements of BrettPhos palladium precatalysts, a cornerstone of modern cross-coupling chemistry. Developed to enhance the efficiency, stability, and scope of palladium-catalyzed reactions, each generation offers distinct advantages for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This document provides a comprehensive overview of their core features, comparative performance data, detailed experimental protocols, and a visual representation of their activation pathways.

Introduction to this compound and the Precatalyst Concept

The this compound ligand, a bulky and electron-rich biarylmonophosphine, has proven to be exceptionally effective in facilitating challenging cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The development of precatalysts, where the phosphine ligand is pre-complexed to a palladium source, marked a significant leap forward. These well-defined, air- and moisture-stable complexes offer superior performance over in-situ generated catalysts by ensuring a precise ligand-to-palladium ratio, promoting the rapid and quantitative generation of the active LPd(0) species, and allowing for lower catalyst loadings and shorter reaction times.[1][2]

The Generations of this compound Palladium Precatalysts

The evolution of this compound palladium precatalysts is characterized by systematic modifications to the ancillary ligand scaffold, leading to improved performance and broader applicability.

-

First Generation (G1): The G1 precatalysts utilize a 2-phenylethan-1-amine-based backbone.[3] While effective, their activation requires a strong base to deprotonate the aliphatic amine, which can limit substrate scope.[3]

-

Second Generation (G2): A significant improvement was achieved with the introduction of a 2-aminobiphenyl scaffold in the G2 precatalysts.[4] The increased acidity of the aromatic amine allows for activation with weaker bases like carbonates and phosphates at room temperature, expanding the reaction's functional group tolerance.[5]

-

Third Generation (G3): The G3 precatalysts feature the replacement of the chloride anion with a more electron-withdrawing and non-coordinating methanesulfonate (OMs) group.[1][6][7][8] This modification enhances the stability of the precatalyst in solution and accommodates bulkier phosphine ligands.[1][6][7][8] this compound Pd G3 is known for its high solubility in common organic solvents and its long life in solution.[1][6][7][8]

-

Fourth Generation (G4): To address potential catalyst inhibition by the carbazole byproduct formed during the activation of G3 precatalysts, the G4 versions were developed.[9] In G4 precatalysts, the amino group of the 2-aminobiphenyl scaffold is methylated.[9] This modification prevents the formation of carbazole and can lead to higher catalyst turnover in certain applications.[9]

Quantitative Performance Data

The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig amination reactions catalyzed by different generations of this compound palladium precatalysts. It is important to note that reaction conditions can vary significantly between studies, and a direct comparison should be made with caution.

Table 1: Suzuki-Miyaura Coupling

| Precatalyst Generation | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| G2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 98 | [5] |

| G3 | 2-Chlorobiphenyl | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 80 | 2 | 95 | [10] |

| G4 | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 92 | [11] |

Table 2: Buchwald-Hartwig Amination

| Precatalyst Generation | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| G1 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 1 | 97 | [12] |

| G3 | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 3 | 98 | [13] |

| G4 | 4-Haloanisole | Primary/Secondary Amine | - | - | - | - | Excellent | [9] |

Experimental Protocols

Synthesis of this compound Palladium Precatalysts

General Considerations: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be degassed and dried prior to use.

Synthesis of this compound Pd G2: To a solution of [(allyl)PdCl]₂ (1.0 equiv) in anhydrous, degassed toluene is added this compound (2.1 equiv). The mixture is stirred at room temperature for 1 hour. The solvent is then removed under vacuum, and the resulting solid is washed with pentane and dried to afford the this compound Pd G2 precatalyst.[4]

Synthesis of this compound Pd G3: To a solution of [Pd(2-aminobiphenyl)(μ-OMs)]₂ (0.5 equiv) in anhydrous, degassed dichloromethane is added this compound (1.0 equiv). The mixture is stirred at room temperature for 12 hours. The solvent is removed under vacuum, and the residue is triturated with diethyl ether to yield the this compound Pd G3 precatalyst as a solid.[1][6][7][8]

Synthesis of this compound Pd G4: To a solution of [Pd(2-(methylamino)biphenyl)(μ-OMs)]₂ (0.5 equiv) in anhydrous, degassed dichloromethane is added this compound (1.0 equiv). The mixture is stirred at room temperature for 12 hours. The solvent is removed under vacuum, and the residue is triturated with diethyl ether to yield the this compound Pd G4 precatalyst as a solid.[9]

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel is added the aryl halide (1.0 equiv), the boronic acid or its ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv). The this compound palladium precatalyst (e.g., 0.5–2 mol%) is then added. The vessel is sealed, evacuated, and backfilled with an inert gas three times. Degassed solvent (e.g., toluene, dioxane/water) is added, and the reaction mixture is stirred at the desired temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

To an oven-dried reaction vessel is added the aryl halide (1.0 equiv) and the this compound palladium precatalyst (e.g., 0.5–2 mol%). The base (e.g., NaOtBu, 1.2 equiv) is added, and the vessel is sealed, evacuated, and backfilled with an inert gas three times. Degassed solvent (e.g., toluene, dioxane) is added, followed by the amine (1.1 equiv). The reaction mixture is stirred at the desired temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.[13]

Visualizing the Activation Pathways and Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the activation pathways for the different generations of this compound palladium precatalysts and a general experimental workflow.

References

- 1. This compound Pd G3 | 1470372-59-8 [chemicalbook.com]

- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 3. 97%, solid, may contain up to 1 mole equivalent of MTBE | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 1451002-39-3: this compound Pd G2 | CymitQuimica [cymitquimica.com]

- 5. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Pd G3 95 1470372-59-8 [sigmaaldrich.com]

- 7. This compound Pd G3 | Krackeler Scientific, Inc. [krackeler.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. This compound Pd G4 1599466-83-7 [sigmaaldrich.com]

- 10. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of BrettPhos Ligand

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the improved synthesis of the BrettPhos ligand, a critical component in modern cross-coupling catalysis. The methodologies detailed herein are based on the advancements reported by the Buchwald group, which offer a safer, more scalable, and efficient alternative to previous synthetic routes. This document includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in the practical application of this synthesis.

This compound, a member of the dialkylbiaryl phosphine ligand family, has demonstrated significant utility in a wide range of palladium-catalyzed cross-coupling reactions.[1] Its applications include the amination of aryl mesylates and halides, the trifluoromethylation of aryl chlorides, and Suzuki-Miyaura cross-couplings.[1] The improved synthesis avoids the use of hazardous reagents like tert-butyllithium and stoichiometric amounts of copper salts, which were hallmarks of earlier methods.[2][3][4][5][6][7][8] Instead, it employs a Grignard reagent-based approach with catalytic copper, leading to higher yields and purity of the final product.[2][3][4][5][6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the improved synthesis of this compound and its direct precursor.

Table 1: Synthesis of the Biaryl Precursor: 2-Bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl

| Step | Reactants | Product | Yield |

| 1 | 1,4-dimethoxy-2-fluorobenzene, n-BuLi | Benzyne intermediate | In situ |

| 2 | 2,4,6-triisopropylbromobenzene, Mg | Grignard reagent | In situ |

| 3 | Benzyne intermediate, Grignard reagent, Br₂ | 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl | 63% |

Table 2: Synthesis of this compound Ligand

| Reactant | Reagents | Product | Yield |

| 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl | Mg, 1,2-dibromoethane, THF, Toluene, CuCl, dicyclohexylphosphine chloride | This compound | 80% |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of the key biaryl precursor and the final this compound ligand.

1. Synthesis of the Precursor: 2-Bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl

This procedure involves the formation of a benzyne intermediate, which is then trapped by a Grignard reagent.

-

Step 1: Grignard Reagent Formation

-

In an oven-dried flask under an argon atmosphere, add magnesium turnings.

-

Add a solution of 2,4,6-triisopropylbromobenzene in anhydrous THF.

-

The reaction is initiated, and the mixture is stirred to form the Grignard reagent.

-

-

Step 2: Benzyne Formation and Coupling

-

In a separate oven-dried flask under argon, dissolve 1,4-dimethoxy-2-fluorobenzene in anhydrous THF and cool to -78 °C.

-

Slowly add n-butyllithium (n-BuLi) to the solution and stir for 1 hour to generate the benzyne intermediate.

-

Transfer the previously prepared Grignard reagent solution to the benzyne solution via cannula at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with a solution of bromine in THF.

-

The crude product is then purified by chromatography to yield 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl as a solid (63% yield).[3][5]

-

2. Large-Scale Synthesis of this compound

This improved procedure utilizes a Grignard-based coupling with catalytic copper.

-

An oven-dried flask equipped with a magnetic stir bar and reflux condenser is charged with magnesium turnings (4.34 g, 179 mmol).

-

The flask is purged with argon, and then THF (20 mL) and 1,2-dibromoethane (500 μL) are added via syringe.

-

The mixture is heated at 80°C for 30 minutes to activate the magnesium.

-

After cooling to room temperature, toluene (220 mL) and 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl (50 g, 119 mmol) are added.

-

The solution is heated at 80°C for 3 hours to form the Grignard reagent.

-

In a separate oven-dried Schlenk flask under argon, CuCl (1.18 g, 11.9 mmol) is added.

-

The Grignard solution is then cooled to room temperature and dicyclohexylphosphine chloride is added.

-

The reaction mixture is stirred and worked up to yield this compound as a white solid (80% isolated yield).[2][5]

Visualizations

The following diagrams illustrate the logical workflow of the synthetic processes.

References

- 1. Buy 2-BROMO-3 6-DIMETHOXY-2 4 6-TRI-I-PPROPYL-1 1-BIPHENYL | SARA Research & Development Centre [sararesearch.com]

- 2. 1,4-Dimethoxy-2-fluorobenzene | 82830-49-7 | FD15688 [biosynth.com]

- 3. An Improved Synthesis of this compound and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of BrettPhos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of BrettPhos, a critical biaryl monophosphine ligand in the field of palladium-catalyzed cross-coupling reactions. The information presented is intended to assist researchers, chemists, and drug development professionals in the effective handling, storage, and application of this versatile ligand and its associated precatalysts.

Solubility Profile

This compound and its palladium precatalysts, such as this compound Pd G3 and G4, are widely recognized for their excellent solubility in a broad array of common organic solvents.[1][2][3][4] This high solubility is a key feature, facilitating homogeneous catalysis and simplifying reaction setup. While specific quantitative solubility data (e.g., in g/L or mol/L) is not extensively published in publicly available literature, qualitative descriptions consistently affirm its high solubility.[1][5]

Qualitative Solubility Data

The following table summarizes the known solubility characteristics of this compound and its palladium G3 precatalyst in various organic solvents.

| Compound/Precatalyst | Solvent | Solubility Description | Citations |

| This compound | Dichloromethane (DCM) | Soluble | [6] |

| Tetrahydrofuran (THF) | Soluble | [6] | |

| This compound Pd G3 | Wide range of common organic solvents | Highly Soluble | [1][2][3][4] |

| This compound Pd G4 | Common organic solvents | Good Solubility | [5] |

General Experimental Protocol for Solubility Determination

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (or its precatalyst)

-

Anhydrous solvent of interest (e.g., THF, Toluene, Dioxane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filter, 0.45 µm PTFE)

Methodology:

-

Preparation: Add a pre-weighed amount of the solvent (e.g., 1.0 mL) to a clean, dry vial.

-

Incremental Addition: Add a small, accurately weighed amount of this compound (e.g., 5 mg) to the solvent.

-

Dissolution Attempt: Cap the vial securely and vortex the mixture for 1-2 minutes at room temperature.[7] If the solid does not dissolve, sonication for up to 5 minutes may be employed.[7]

-

Observation: Visually inspect the solution against a dark background to ensure no solid particles remain.

-

Iteration: If the solid dissolves completely, repeat steps 2-4, adding incremental amounts of this compound until a saturated solution is achieved (i.e., solid material remains undissolved after vigorous mixing).

-

Equilibration: Once saturation is reached, place the vial in a temperature-controlled shaker (e.g., at 25 °C) for several hours to ensure equilibrium is established.

-

Sample Analysis (Optional, for precise quantification): Carefully filter the saturated solution to remove undissolved solid. A known volume of the clear filtrate can then be evaporated to dryness, and the mass of the dissolved solid can be determined to calculate the solubility.

Stability Profile

This compound and its palladium precatalysts are engineered for enhanced stability, a significant advantage over earlier generations of phosphine ligands. They are generally described as air, moisture, and thermally stable solids.[1][2][8][9]

Stability Characteristics

The stability of this compound allows for easier handling and storage compared to highly air-sensitive reagents. However, it is crucial to distinguish between the stability of the solid precatalyst and the stability of the active catalytic species in solution.

| Stability Type | Description | Key Considerations & Data | Citations |

| Thermal Stability | The solid ligand and its precatalysts are thermally stable. | This compound Melting Point: 187-195 °C.[8] this compound Pd G3 decomposes at 150-193 °C.[1] | [1][8] |

| Air & Moisture Stability | The solid compounds are stable to air and moisture, facilitating easier handling. | While the solid precatalyst is stable, the active catalytic species, once formed in solution, can be air-sensitive and may require inert atmosphere techniques (e.g., Schlenk line or glovebox) for optimal performance and longevity.[1] | [1][8][9] |

| Solution Stability | This compound Pd G3 is reported to have a long life in solutions. | The productivity of catalysts using this compound-like ligands can be limited by their stability at room temperature, as certain substrates may displace the ligand, leading to deactivation. Heating can sometimes reactivate these dormant species. | [1][10][11] |

General Experimental Protocol for Stability Assessment (by ³¹P NMR)

Objective: To monitor the stability of this compound in a given solvent under specific conditions (e.g., exposure to air) over time using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

This compound

-

Deuterated solvent (e.g., Toluene-d₈, THF-d₈)

-

NMR tubes with appropriate caps

-

Triphenylphosphine oxide (TPPO) or other suitable internal standard

-

NMR spectrometer

Methodology:

-

Sample Preparation: In a controlled environment (e.g., glovebox), prepare a stock solution of this compound and a known amount of an internal standard in the deuterated solvent of choice.

-

Initial Spectrum (T=0): Transfer an aliquot of the solution to an NMR tube, seal it, and acquire a ³¹P NMR spectrum immediately. This serves as the baseline measurement.

-

Exposure: Expose the remaining stock solution to the condition being tested (e.g., open to the air on a lab bench, or heated to a specific temperature).

-

Time-Course Monitoring: At regular intervals (e.g., 1h, 4h, 8h, 24h), take aliquots from the exposed solution and acquire new ³¹P NMR spectra.

-

Data Analysis: Compare the spectra over time. The appearance of new peaks, particularly in the region around +30 to +50 ppm (typical for phosphine oxides), indicates degradation. The relative integration of the this compound peak to the internal standard can be used to quantify the rate of decomposition.

Catalytic Cycle and Mechanistic Pathways

This compound is a cornerstone ligand for the Buchwald-Hartwig amination, a powerful method for forming C–N bonds. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The bulky and electron-rich nature of this compound facilitates the key steps of oxidative addition and reductive elimination.[12][13][14]

Buchwald-Hartwig Amination Catalytic Cycle

The diagram below illustrates the key steps in the palladium-catalyzed C–N cross-coupling reaction using a ligand like this compound. The cycle begins with the active Pd(0)L species, which undergoes oxidative addition with an aryl halide. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yield the desired arylamine product and regenerate the active Pd(0) catalyst.[13][14]

Recommended Handling and Storage Workflow

Proper handling and storage are paramount to preserving the integrity and reactivity of this compound and its precatalysts. Although the solids are air-stable, following best practices for air-sensitive reagents is recommended, especially for long-term storage and when working in solution.[15][16]

The following workflow diagram outlines the recommended procedures for handling this compound from receipt to disposal.

References

- 1. This compound Pd G3 95 1470372-59-8 [sigmaaldrich.com]

- 2. This compound Pd G3 (98%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound Pd G3 | 1470372-59-8 [amp.chemicalbook.com]

- 4. This compound Pd G3 | 1470372-59-8 [chemicalbook.com]

- 5. This compound Pd G4 | Krackeler Scientific, Inc. [krackeler.com]

- 6. Buy this compound | 1070663-78-3 [smolecule.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. This compound 98 1070663-78-3 [sigmaaldrich.com]

- 9. BPC 304: this compound Gen 3 | CAS 1470372 59 8 | Johnson Matthey [matthey.com]

- 10. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Ligand Effects of this compound and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]

The Indispensable Role of BrettPhos in Modern Cross-Coupling Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

BrettPhos, a bulky, electron-rich biarylmonophosphine ligand, has emerged as a powerhouse in the field of palladium-catalyzed cross-coupling reactions. Its unique structural features have enabled unprecedented efficiency and scope in the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, proving instrumental in the synthesis of complex molecules relevant to pharmaceuticals and materials science. This guide provides an in-depth technical overview of the core functionalities of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Principles and Mechanistic Insights

This compound, developed by the Buchwald group, is characterized by a biphenyl backbone with a dicyclohexylphosphino group on one ring and bulky isopropyl and methoxy substituents on the other. This sterically demanding and electron-rich nature is crucial for its catalytic activity. It promotes the formation of the active monoligated Pd(0) species, which is key to initiating the catalytic cycle.[1]

Buchwald-Hartwig Amination: A Paradigm of Efficiency

In the realm of C-N bond formation, this compound has demonstrated exceptional performance, particularly in the challenging monoarylation of primary amines.[2] The ligand's bulkiness helps to prevent the formation of undesired diarylated products.[3]

The catalytic cycle for the Buchwald-Hartwig amination using a Pd/BrettPhos system generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5] Density functional theory (DFT) calculations have shown that for the Pd-BrettPhos system, the rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) complex.[4] This is in contrast to other ligands like RuPhos, where reductive elimination can be rate-limiting.[4]

Below is a diagram illustrating the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction.

References

- 1. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

The Discovery and Application of BrettPhos: A Technical Guide

Introduction

BrettPhos, a highly effective biaryl phosphine ligand, has emerged as a cornerstone in the field of palladium-catalyzed cross-coupling reactions. Named after its developer, Dr. Brett P. Fors of the Stephen L. Buchwald laboratory at the Massachusetts Institute of Technology (MIT), this ligand has significantly advanced the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its robust performance in forming carbon-nitrogen (C-N) bonds with high selectivity has made it an invaluable tool for organic chemists.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and application of the this compound ligand, tailored for researchers, scientists, and drug development professionals.

Core Attributes of this compound

This compound, systematically named 2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl, possesses a unique molecular architecture that imparts exceptional reactivity and stability.[1] The bulky dicyclohexylphosphino group and the sterically hindered biaryl backbone are crucial for its catalytic efficacy.[4]

| Property | Value | Reference |

| Systematic Name | 2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | [1] |

| Molecular Formula | C₃₅H₅₃O₂P | [1] |

| Appearance | Solid | [5] |

| Melting Point | 187-195 °C | [5] |

Key Applications

The primary application of this compound lies in palladium-catalyzed cross-coupling reactions. It has demonstrated remarkable efficiency in various transformations, including:

-

Buchwald-Hartwig Amination: this compound is particularly renowned for its ability to facilitate the coupling of aryl halides and pseudohalides with a wide range of primary and secondary amines, often with high selectivity for monoarylation.[2][3][6]

-

Suzuki-Miyaura Coupling: The ligand is also effective in forming carbon-carbon bonds through the Suzuki coupling of aryl halides with boronic acids.[1][6]

-

Trifluoromethylation and Fluorination: this compound has been successfully employed in the introduction of trifluoromethyl groups and fluorine atoms into aromatic rings.[1][6]

-

C-O Bond Formation: It has been utilized in the palladium-catalyzed coupling of aryl halides with alcohols to form C-O bonds.[7][8]

A commercially available and highly stable version of the catalyst is the this compound Pd G3 precatalyst, which offers advantages such as lower catalyst loadings, shorter reaction times, and efficient generation of the active catalytic species.

Experimental Protocols

Improved Synthesis of this compound

An improved and safer protocol for the large-scale synthesis of this compound has been developed, avoiding the use of hazardous reagents like t-butyllithium.[9][10]

Step 1: Grignard Reagent Formation

-

To an oven-dried flask equipped with a magnetic stir bar, reflux condenser, and rubber septum, add magnesium turnings (4.34 g, 179 mmol).

-

Purge the flask with argon.

-

Add THF (20 mL) and 1,2-dibromoethane (500 μL) via syringe.

-

Heat the solution at 80°C for 30 minutes.

-

Cool the solution to room temperature.

-

Add toluene (220 mL) and 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl (50 g, 119 mmol) to the flask via syringe.

-

Heat the solution at 80°C for 3 hours to form the Grignard reagent.

Step 2: Phosphination

-

In a separate oven-dried Schlenk flask under argon, add CuCl (1.18 g, 11.9 mmol).

-

Cool the flask to 0°C.

-

Transfer the prepared Grignard reagent to the Schlenk flask via cannula.

-

Add dicyclohexylphosphine chloride (Cy₂PCl) (28.9 mL, 130 mmol) to the solution via syringe.

-

Replace the rubber septum with a Teflon screw cap and heat the mixture to 120°C for 20 hours.

-

Cool the solution to room temperature and dilute with ethyl acetate (900 mL).

-

The reaction mixture is then further processed to isolate and purify the this compound ligand.

Characterization Data for this compound

| Analysis | Results |

| ¹³C NMR (100 MHz, CDCl₃) δ | 155.68, 155.66, 152.38, 152.27, 146.96, 146.46, 140.18, 139.80, 132.79, 132.72, 127.37, 126.91, 119.85, 110.66, 110.65, 108.00, 54.17, 53.77, 33.91, 33.88, 33.62, 31.81, 31.64, 31.02, 30.99, 25.47, 24.08, 23.36 ppm[9] |

| ³¹P NMR (161 MHz, CDCl₃) δ | 34.56 ppm[9] |

| **IR (neat, cm⁻¹) ** | 2956, 2862, 1735, 1698, 1578, 1559, 1458, 1421, 1382, 1360, 1252, 1171, 1086, 1041, 1018, 877, 801, 733[9] |

| Elemental Analysis (Calcd. for C₃₁H₄₉O₂P) | C, 76.82; H, 10.19[9] |

| Elemental Analysis (Found) | C, 77.03; H, 10.10[9] |

Catalytic Cycle and Mechanism

The efficacy of this compound in palladium-catalyzed amination reactions is understood through the Buchwald-Hartwig catalytic cycle. Density functional theory (DFT) calculations have shown that the steric and electronic properties of this compound play a critical role in the reaction mechanism.[11] For the Pd-BrettPhos system, the rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) complex.[11][12]

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active L₁Pd(0) species (where L is the this compound ligand) reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[13]

-

Deprotonation and Amine Coordination: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.

-

Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst.[11]

Diagrams

Caption: The Buchwald-Hartwig amination catalytic cycle with this compound.

Caption: Simplified workflow for the improved synthesis of this compound.

References

- 1. Latintos: this compound, an organic compound and ligand named after Brett Fors of MIT's Buchwald Lab [golatintos.blogspot.com]

- 2. Brett Fors: The Guy With The Namesake Ligand | Science & Technology | Chemical & Engineering News [pubsapp.acs.org]

- 3. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound 98 1070663-78-3 [sigmaaldrich.com]

- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols [sigmaaldrich.cn]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. An Improved Synthesis of this compound and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand Effects of this compound and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

BrettPhos Pd G3 vs. G4: A Technical Deep Dive for Catalysis Professionals

An in-depth technical guide for researchers, scientists, and drug development professionals on the structure, performance, and application of BrettPhos Pd G3 and G4 precatalysts in cross-coupling reactions.

Introduction: The Evolution of Buchwald Precatalysts

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The development of Buchwald precatalysts has revolutionized this field by providing air- and moisture-stable, well-defined palladium(II) sources that readily generate the active monoligated palladium(0) species, L-Pd(0), in situ. This guide focuses on two key third and fourth-generation precatalysts, this compound Pd G3 and this compound Pd G4, offering a detailed comparison of their structure, activation, and performance in key chemical transformations.

The progression from G3 to G4 precatalysts is marked by a subtle yet significant structural modification designed to enhance catalytic efficiency and simplify product purification. While both generations exhibit high catalytic activity, understanding their distinct characteristics is crucial for catalyst selection and reaction optimization in complex synthetic applications, particularly in the pharmaceutical and fine chemical industries.

Structural Elucidation and Key Physicochemical Properties

The core of both this compound Pd G3 and G4 is the highly bulky and electron-rich this compound ligand, a biarylmonophosphine known for its ability to promote challenging cross-coupling reactions. The palladium center in these precatalysts is coordinated to the phosphine, a 2-aminobiphenyl fragment, and a methanesulfonate anion.

The defining structural difference between the two generations lies in the 2-aminobiphenyl moiety. In the G3 precatalyst, this is a primary amine, whereas in the G4 version, it is N-methylated.[1][2] This seemingly minor alteration has significant implications for the catalytic cycle and byproduct formation.

| Property | This compound Pd G3 | This compound Pd G4 |

| Chemical Name | Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)[3] | Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-(methylamino)-1,1'-biphenyl-2-yl)palladium(II)[4] |

| CAS Number | 1470372-59-8 | 1599466-83-7[2] |

| Molecular Formula | C₄₈H₆₆NO₅PPdS | C₄₉H₆₈NO₅PPdS[2] |

| Molecular Weight | 906.50 g/mol | 920.53 g/mol [2] |

| Appearance | Off-white to pale yellow solid | Off-white to pale yellow powder[2] |

| Stability | Air, moisture, and thermally stable. Long lifetime in solution. | Air, moisture, and thermally stable.[2] Good solubility in common organic solvents.[2] |

| Key Structural Feature | 2-aminobiphenyl palladacycle | N-methyl-2-aminobiphenyl palladacycle[2] |

Activation Pathway and Catalytic Cycle

The efficacy of Buchwald precatalysts stems from their ability to controllably generate the active L-Pd(0) species, which initiates the catalytic cycle. The activation process for both G3 and G4 precatalysts is triggered by a base.

Upon activation of the G3 precatalyst, reductive elimination of the 2-aminobiphenyl moiety leads to the formation of carbazole as a byproduct. In some instances, carbazole can act as a ligand, potentially leading to catalyst inhibition or participating in undesired side reactions. The N-methylation in the G4 precatalyst circumvents this issue by forming N-methylcarbazole upon activation, which is a less coordinating and generally more inert byproduct, leading to a cleaner reaction profile and potentially higher catalyst turnover numbers.[2]

Once the L-Pd(0) species is formed, it enters the desired catalytic cycle, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

Performance in Key Cross-Coupling Reactions

Both this compound Pd G3 and G4 are highly effective catalysts for a range of cross-coupling reactions. Their bulky and electron-rich nature makes them particularly suitable for challenging transformations involving sterically hindered substrates or unreactive coupling partners.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, and both G3 and G4 precatalysts excel in this transformation. They facilitate the coupling of a wide variety of amines and anilines with aryl and heteroaryl halides and triflates.

Comparative Performance Data (Illustrative)

| Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-chloroanisole | Aniline | This compound Pd G3 (1.5) | NaOtBu | Toluene | 100 | 18 | 98 | [5] |

| 4-haloanisoles | Primary/Secondary Amine | This compound Pd G4 (0.01) | - | - | - | - | Excellent | |

| 1-bromo-4-t-butylbenzene | Aniline | This compound Pd G3 (2) | NaOtBu | Toluene | 80 | 3 | 98 | [1] |

| Aryl Chlorides | Primary Amines | This compound Pd G3 (0.05-1) | NaOtBu | Toluene | 100 | 2-15 | 75-99 | [1] |

Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is illustrative of the high efficiency of both catalysts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. This compound-ligated palladium catalysts are effective for the coupling of a diverse range of aryl and heteroaryl halides with boronic acids and their derivatives. Both G3 and G4 precatalysts demonstrate high activity, often at low catalyst loadings.

Comparative Performance Data (Illustrative)

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Unstable Boronic Acids | Aryl/Heteroaryl Chlorides | XPhos Pd G3 (1-2) | K₃PO₄ | Toluene/H₂O | rt - 40 | 0.5 | High | |

| Unstable Boronic Acids | Aryl/Heteroaryl Chlorides | XPhos Pd G4 (1-2) | K₃PO₄ | Toluene/H₂O | rt - 40 | 0.5 | High |

Note: While this data uses the related XPhos ligand, it illustrates the high reactivity of both G3 and G4 precatalysts in Suzuki-Miyaura couplings, especially with challenging substrates.

Experimental Protocols

The following are generalized experimental protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. Optimization of specific reaction parameters (catalyst loading, base, solvent, temperature, and reaction time) is often necessary for a given substrate combination.

General Procedure for Buchwald-Hartwig Amination

Detailed Steps:

-

Reaction Setup: In a glovebox or under a stream of inert gas, an oven-dried reaction vessel is charged with the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv), and the this compound Pd G3 or G4 precatalyst (0.005-0.02 mmol, 0.5-2 mol%).

-

Inert Atmosphere: The reaction vessel is sealed, and the atmosphere is exchanged with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

-

Solvent Addition: Degassed anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL) is added via syringe.

-

Reaction: The reaction mixture is stirred at the desired temperature (typically 80-110 °C) and monitored by an appropriate analytical technique (TLC, GC, or LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling

Detailed Steps:

-

Reaction Setup: In a glovebox or under a stream of inert gas, an oven-dried reaction vessel is charged with the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or its ester (1.5 mmol, 1.5 equiv), the base (e.g., potassium phosphate, 2.0 mmol, 2.0 equiv), and the this compound Pd G3 or G4 precatalyst (0.01-0.02 mmol, 1-2 mol%).

-

Inert Atmosphere: The reaction vessel is sealed, and the atmosphere is exchanged with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

-

Solvent Addition: Degassed solvent (e.g., a mixture of toluene and water, 5:1, 6 mL) is added via syringe.

-

Reaction: The reaction mixture is stirred vigorously at the desired temperature (typically 80-110 °C) and monitored by an appropriate analytical technique.

-

Work-up: Upon completion, the reaction is cooled to room temperature and partitioned between water and an organic solvent. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by flash column chromatography.

Conclusion and Catalyst Selection

Both this compound Pd G3 and G4 are exceptionally powerful and versatile precatalysts for a broad range of cross-coupling reactions. Their high stability, activity at low catalyst loadings, and broad substrate scope make them invaluable tools for synthetic chemists.

Key Considerations for Catalyst Selection:

-

This compound Pd G3: A highly effective and widely used catalyst. It is an excellent choice for a broad range of applications.

-

This compound Pd G4: The preferred choice when the formation of the carbazole byproduct from the G3 catalyst is a concern, either due to potential catalyst inhibition or to simplify product purification. The resulting N-methylcarbazole is generally more benign. The G4 precatalyst may also offer enhanced solubility in some solvent systems.[2]

Ultimately, the optimal choice between this compound Pd G3 and G4 may depend on the specific substrates, the desired level of purity for the final product, and the overall cost-effectiveness of the process. Empirical screening of both catalysts is often the most effective approach to identify the ideal conditions for a particular transformation.

References

Methodological & Application

Application Notes and Protocols for BrettPhos-Catalyzed Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the BrettPhos catalyst in Suzuki-Miyaura cross-coupling reactions. The information is intended to guide researchers in academic and industrial settings, particularly those involved in synthetic chemistry and drug development, on the effective application of this versatile catalyst.

Introduction to this compound

This compound, a member of the Buchwald family of biaryl phosphine ligands, is a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions. Its structure, featuring a bulky di-tert-butylphosphino group and a methoxy-substituted biphenyl backbone, imparts unique electronic and steric properties to the palladium center. These characteristics contribute to high catalytic activity, enabling the coupling of a wide range of substrates, including challenging aryl chlorides and sterically hindered partners, often under mild reaction conditions. The use of this compound palladium precatalysts, such as this compound Pd G3, offers advantages in terms of air and moisture stability, ease of handling, and the reliable generation of the active catalytic species.

Advantages of Using this compound in Suzuki Coupling

The this compound catalyst system offers several key advantages in Suzuki-Miyaura coupling reactions:

-

High Catalytic Activity: Enables efficient coupling of a broad range of aryl and heteroaryl chlorides, bromides, and triflates with various boronic acids and their derivatives.

-

Broad Substrate Scope: Demonstrates excellent performance with sterically demanding substrates and functionalized starting materials.

-

Mild Reaction Conditions: Often facilitates reactions at lower temperatures and with shorter reaction times compared to other catalyst systems.

-